PI3Kα/mTOR Biochemical Selectivity Window: 923140-48-1 vs. Piperidine-Carboxamide Analog
In the benzothiazole sulfonamide series, the nature of the amide substituent at the 2-amino position critically defines the PI3Kα/mTOR selectivity ratio. The ethylthio-bearing benzamide pendant present in 923140-48-1 is predicted—based on SAR trends established with sulfonamide 45 and its analogs—to confer a balanced PI3Kα/mTOR inhibition profile, with an estimated IC₅₀ differential of less than 5-fold between the two targets [1]. In contrast, the piperidine-carboxamide analog N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-1-(methylsulfonyl)-2-pyrrolidinecarboxamide (CAS 1236260-94-8) incorporates a sterically constrained prolinamide motif that enforces a distinct torsional angle at the amide bond, which SAR data suggest may favor PI3Kα over mTOR by approximately 10- to 20-fold [1]. This divergence in selectivity trajectory has tangible consequences for downstream cellular pathway modulation: balanced PI3Kα/mTOR inhibition is associated with more complete suppression of AKT phosphorylation (p-AKT Ser473) and more sustained inhibition of mTORC1-mediated 4E-BP1 phosphorylation compared to PI3Kα-preferential agents, which may leave residual mTORC2 activity intact [1].
| Evidence Dimension | PI3Kα vs. mTOR biochemical selectivity (fold-difference in IC₅₀) |
|---|---|
| Target Compound Data | Predicted <5-fold PI3Kα/mTOR IC₅₀ differential (extrapolated from SAR trend of ethylthio-aryl benzamide congeners) [1] |
| Comparator Or Baseline | N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-1-(methylsulfonyl)-2-pyrrolidinecarboxamide (CAS 1236260-94-8): Predicted 10- to 20-fold PI3Kα/mTOR IC₅₀ differential based on prolinamide SAR constraints [1] |
| Quantified Difference | Estimated 2- to 4-fold narrower selectivity window for 923140-48-1 versus piperidine-carboxamide analog |
| Conditions | In vitro PI3Kα and mTOR kinase activity assays (ADP-Glo or HTRF format) at 10 μM ATP, recombinant human kinase domains; predictive SAR model derived from J. Med. Chem. 2011, 54, 1789–1811. |
Why This Matters
For programs seeking dual PI3K/mTOR pathway shutdown rather than PI3Kα-selective inhibition, 923140-48-1 provides a more balanced starting scaffold, reducing the need for early-stage selectivity re-engineering.
- [1] D'Angelo ND, Kim TS, Andrews K, et al. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. J Med Chem. 2011;54(6):1789-1811. DOI: 10.1021/jm1014605. View Source
